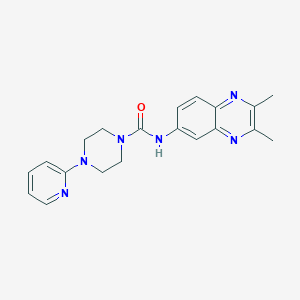![molecular formula C25H26N4O4 B4007777 N-benzyl-2-nitro-5-[4-(phenoxyacetyl)-1-piperazinyl]aniline](/img/structure/B4007777.png)
N-benzyl-2-nitro-5-[4-(phenoxyacetyl)-1-piperazinyl]aniline
Overview
Description
The study and development of compounds similar to N-benzyl-2-nitro-5-[4-(phenoxyacetyl)-1-piperazinyl]aniline often focus on understanding their potential applications in various fields such as pharmaceuticals, material science, and chemical synthesis. These compounds typically involve multiple functional groups that may influence their reactivity, physical and chemical properties, and potential applications.
Synthesis Analysis
Compounds like N-benzyl-2-nitro-5-[4-(phenoxyacetyl)-1-piperazinyl]aniline are synthesized through multi-step reactions involving the coupling of benzyl and piperazinyl groups with a nitro-aniline backbone. The synthesis process can be complex, requiring specific reagents, catalysts, and conditions to achieve the desired product with high yield and purity. Similar studies involve reactions of aniline derivatives with various reagents to introduce nitro, benzyl, and piperazine functionalities (Tangallapally et al., 2006).
Molecular Structure Analysis
The molecular structure of such compounds is analyzed using techniques like NMR, IR spectroscopy, and X-ray crystallography. These analyses reveal the arrangement of atoms, the presence of functional groups, and the overall geometry of the molecule. For instance, spectroscopic studies on similar nitroaniline compounds help understand their structural characteristics and electronic properties (Saravanan et al., 2014).
Chemical Reactions and Properties
The chemical reactivity of N-benzyl-2-nitro-5-[4-(phenoxyacetyl)-1-piperazinyl]aniline would be influenced by its nitro, benzyl, and piperazine groups. These functionalities can undergo various chemical reactions, including nucleophilic substitution, reduction, and catalytic hydrogenation, leading to a wide range of derivatives with potential biological and pharmacological activities. The compound's reactivity with different reagents and under various conditions can be studied to understand its chemical behavior and potential applications (Sheng et al., 2016).
Scientific Research Applications
Synthesis and Polymer Applications
One study describes the Ullmann coupling process involving the synthesis of novel azo bisphenol amines, which are key intermediates for high-temperature polycarbonates with significant electro-optic properties. This method involves the coupling of benzyl ether protected iodophenol with nitrophenylazo aniline, followed by deprotection to afford 4′-(4-nitrophenylazo)-N,N-bis(4-hydroxyphenyl)aniline. The synthesized polycarbonate shows high thermal stability and solubility in common organic solvents, making it applicable in electro-optic analysis and devices (Suresh et al., 2003).
Mechanistic Insights in Catalysis
Another study provides insights into the mechanism of nitrobenzene reduction to aniline over Pt catalysts, emphasizing the importance of the adsorption of the phenyl group on reaction kinetics. This investigation, carried out using density functional theory, elucidates the preferential pathways for the activation of the nitro group in nitrobenzene, leading to the efficient synthesis of aniline. The findings offer theoretical support for the optimization of catalytic processes involving aromatic nitro compounds, potentially guiding the development of more efficient industrial synthesis methods for aniline derivatives (Tian Sheng et al., 2016).
Analytical Chemistry Applications
Research in analytical chemistry has led to the development of methods for determining aniline and its metabolites, showcasing the utility of liquid chromatography/electrochemistry (LC/EC) for simultaneous detection. This technique allows for the direct analysis of aniline derivatives in complex mixtures, facilitating studies on the metabolism of aromatic amines and their environmental impact. The method's sensitivity and specificity are crucial for tracing the transformation products of aniline in biological and environmental samples (Radzik & Kissinger, 1984).
properties
IUPAC Name |
1-[4-[3-(benzylamino)-4-nitrophenyl]piperazin-1-yl]-2-phenoxyethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O4/c30-25(19-33-22-9-5-2-6-10-22)28-15-13-27(14-16-28)21-11-12-24(29(31)32)23(17-21)26-18-20-7-3-1-4-8-20/h1-12,17,26H,13-16,18-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PINBYFVJJKICSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC=CC=C3)C(=O)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-allyl-3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4007701.png)
![8-{[2-(benzylamino)pyrimidin-5-yl]methyl}-2-methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B4007706.png)

![N-benzyl-5-[4-(4-butoxybenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4007719.png)
![1-(3,5-dichlorophenyl)-5-({[4-(4-morpholinyl)phenyl]amino}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4007723.png)

![N-(2,4-dichlorophenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)acetamide](/img/structure/B4007732.png)
![4-({2-chloro-4-[(1-ethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B4007743.png)
![ethyl 4-{[(2,3-di-2-pyridinyl-6-quinoxalinyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B4007751.png)
![6-[(2-chlorophenyl)amino]-2-(2-hydroxyethyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4007763.png)
![3-benzyl-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione](/img/structure/B4007778.png)
![N-(4-bromo-2-chlorophenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)propanamide](/img/structure/B4007786.png)
![N-(2-methoxyphenyl)-N-[(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)methyl]acetamide](/img/structure/B4007798.png)
![2-(4-nitrophenyl)-2-oxoethyl 4-[(3-{[(2-methylphenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoate](/img/structure/B4007805.png)